molecular formula C15H20N2O2 B2679278 Methylethyl 4-(5-methylbenzimidazol-2-yl)butanoate CAS No. 938025-69-5

Methylethyl 4-(5-methylbenzimidazol-2-yl)butanoate

Cat. No. B2679278
CAS RN: 938025-69-5
M. Wt: 260.337
InChI Key: JZWOYYWFSAQIER-UHFFFAOYSA-N
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Description

“Methylethyl 4-(5-methylbenzimidazol-2-yl)butanoate” is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.337. It belongs to the class of compounds known as esters . Esters are characterized by a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Synthesis Analysis

The synthesis of esters, such as “this compound”, typically involves the reaction of an alcohol with a carboxylic acid . This is known as esterification. The general formula for an ester can be written as “R-COO-R’”, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzimidazole ring attached to a butanoate ester group. The benzimidazole ring contributes to the aromaticity of the molecule, while the butanoate ester group is responsible for its reactivity.


Chemical Reactions Analysis

Esters, including “this compound”, can undergo a variety of chemical reactions. One such reaction is hydrolysis, which is the breaking of the ester bond in the presence of water . This reaction is catalyzed by either an acid or a base and results in the formation of an alcohol and a carboxylic acid .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Palladium Pincer Complexes : Benzimidazole derivatives have been utilized in the synthesis of palladium pincer complexes, showing significant catalytic activity in Heck-type coupling reactions. These complexes, including those with benzimidazolin-2-ylidene ligands, demonstrate the utility of benzimidazole-based ligands in facilitating carbon-carbon bond formation, a critical process in organic synthesis (Hahn et al., 2005).

Photocatalysis and Environmental Applications

  • Photocatalytic Properties : Coordination polymers constructed with benzimidazole co-ligands and metal centers, such as manganese, have shown potential in photocatalytic degradation of organic dyes. These materials, leveraging the structural features of benzimidazole derivatives, are promising for environmental remediation applications (Hao et al., 2017).

Material Science

  • Polymeric and Solid Lipid Nanoparticles : Benzimidazole carbamates have been encapsulated in polymeric and solid lipid nanoparticles for sustained release in agricultural applications. This encapsulation technique, aimed at reducing environmental toxicity and improving efficiency, highlights the potential of benzimidazole derivatives in the development of advanced materials for controlled release systems (Campos et al., 2015).

Drug Discovery and Biological Applications

  • Antimicrobial Activity : Benzimidazole derivatives have been synthesized and screened for antimicrobial activity, with several compounds exhibiting considerable activity against gram-positive and negative bacteria as well as yeast. This underscores the significance of benzimidazole derivatives in the search for new antimicrobial agents (Fahmy et al., 2001).

Mechanism of Action

The mechanism of ester hydrolysis begins with the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate. The carbonyl bond is reformed along with the elimination of an alkoxide (-OR) leaving group yielding a carboxylic acid .

properties

IUPAC Name

propan-2-yl 4-(6-methyl-1H-benzimidazol-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)19-15(18)6-4-5-14-16-12-8-7-11(3)9-13(12)17-14/h7-10H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWOYYWFSAQIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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